molecular formula C10H11NOS B2685528 1-(1,3-Benzothiazol-2-yl)propan-2-ol CAS No. 213682-45-2

1-(1,3-Benzothiazol-2-yl)propan-2-ol

Cat. No. B2685528
M. Wt: 193.26
InChI Key: KYXMLFYNJMFUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1,3-Benzothiazol-2-yl)propan-2-ol” is a chemical compound with the molecular formula C10H11NOS. It has a molecular weight of 193.27 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “1-(1,3-Benzothiazol-2-yl)propan-2-ol” is 1S/C10H11NOS/c1-10(2,12)9-11-7-5-3-4-6-8(7)13-9/h3-6,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(1,3-Benzothiazol-2-yl)propan-2-ol” is a powder at room temperature . It has a melting point of 93-95°C .

Scientific Research Applications

Chemoenzymatic Synthesis

1-(1,3-Benzothiazol-2-yl)propan-2-ol has been studied for its application in chemoenzymatic synthesis. Borowiecki, Fabisiak, and Ochal (2013) investigated the lipase-catalyzed kinetic resolution of this compound, demonstrating its potential in creating enantiomers with antifungal activity through transesterification and hydrolysis processes (Borowiecki, Fabisiak, & Ochal, 2013).

Ligand in Aluminum Complexes

Another significant application of 1-(1,3-Benzothiazol-2-yl)propan-2-ol is its use as a multifunctional ligand in aluminum complexes. Research by Basiak et al. (2015) explored its potential in this domain, revealing that the compound can form bonds with aluminum atoms in certain configurations, leading to the synthesis of various complexes with potential applications in polymerization (Basiak, Ochal, Justyniak, & Ziemkowska, 2015).

Antifungal Compound Synthesis

The synthesis of compounds with potential antifungal properties is another area of research. Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-(1,3-Benzothiazol-2-yl)propan-2-ol, which showed high activity against Candida spp., indicating its relevance in developing new antifungal agents (Zambrano-Huerta et al., 2019).

Synthesis of Derivatives

Research also focuses on the synthesis of various derivatives of 1-(1,3-Benzothiazol-2-yl)propan-2-ol for potential applications. For instance, Aleksandrov et al. (2021) worked on synthesizing and studying the reactivity of 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole, a derivative with potential for electrophilic substitution reactions (Aleksandrov, Elchaninov, Tishina, Tarakanova, & Shmanovsky, 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5,7,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXMLFYNJMFUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-yl)propan-2-ol

Citations

For This Compound
4
Citations
M Akkurt, Y Baryala, A Zerzouf, M Salem… - … Section E: Structure …, 2005 - scripts.iucr.org
(IUCr) 1-(1,3-Benzothiazol-2-yl)propan-2-ol Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 5 scripts.iucr.org
EM Essassi, O Buyukgungor - Acta Cryst, 2005 - researchgate.net
A number of benzothiazolone derivatives have been shown to exhibit biological activity as anticonvulsants (Ucor et al., 1998), psychotropics (Taverne et al., 1998), ligands to the …
Number of citations: 0 www.researchgate.net
M Akkurt, SO Yıldırım, Y Baryala, A Zerzouf… - … Section E: Structure …, 2005 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 61| Part 11| November 2005| Pages o3872-o3873 https://doi.org/10.1107/…
Number of citations: 4 scripts.iucr.org
Y Baryala, A Zerzouf, M Salem, EM Essassi… - Moroccan Journal of …, 2010 - revues.imist.ma
In the present study, a new series of 1-(1, 3-benzothiazol-2-)-1, 1-dialkylpropan-2-one 5-8 were synthesized by condensation of various alkylant agents with 1 (1, 3-benzothiazol-2-yl) …
Number of citations: 1 revues.imist.ma

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.